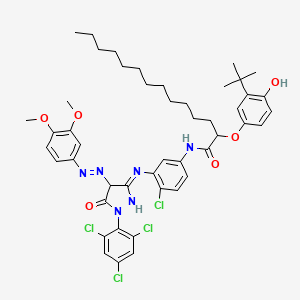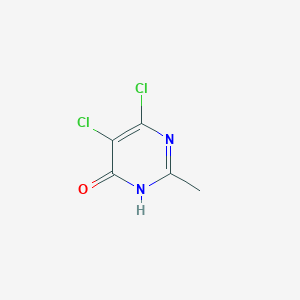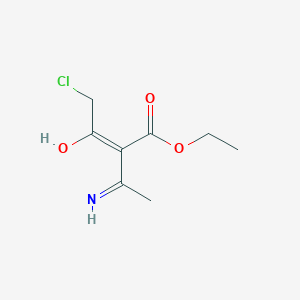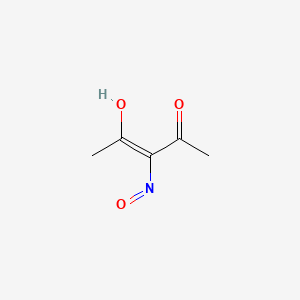![molecular formula C6H5N3O B1417570 1H-Pyrazolo[3,4-b]pyridin-4-ol CAS No. 31591-86-3](/img/structure/B1417570.png)
1H-Pyrazolo[3,4-b]pyridin-4-ol
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound with the molecular formula C6H5N3O . It has a molecular weight of 135.13 and its IUPAC name is 3H-pyrazolo[3,4-b]pyridin-4-ol .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of this compound is composed of a pyrazole and a pyridine ring . It presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
1H-Pyrazolo[3,4-b]pyridine wurden umfassend auf ihre potenziellen biomedizinischen Anwendungen untersucht. Mehr als 300.000 1H-Pyrazolo[3,4-b]pyridine wurden in über 5500 Referenzen beschrieben, darunter 2400 Patente . Sie haben das Interesse von Medizinalchemikern geweckt, da sie den Purinbasen Adenin und Guanin sehr ähnlich sind .
Inhibitoren
1H-Pyrazolo[3,4-b]pyridin-Derivate wurden als potente ALK-L1196M-Inhibitoren identifiziert . Dies deutet auf ihren potenziellen Einsatz bei der Entwicklung gezielter Therapien für bestimmte Krebsarten hin.
Affinität zu β
Neue Pyrazolo[3,4-b]pyridine wurden mit Affinität zu β synthetisiert . Dies zeigt ihr Potenzial für die Entwicklung von Medikamenten, die auf β-Rezeptoren abzielen.
Reaktionsmechanismus und Fortschritt
Es werden Studien durchgeführt, um den Reaktionsmechanismus und den Fortschritt von 1H-Pyrazolo[3,4-b]pyridin-Derivaten zu verstehen . Diese Forschung könnte zur Verbesserung der Ausbeuten und zur weiteren Nutzung von Methoden zur Synthese modifizierter Derivate führen .
Verbesserung der Ausbeuten
Es wird geforscht, um die Ausbeuten an 1H-Pyrazolo[3,4-b]pyridin-Derivaten zu verbessern . Dies könnte zu effizienteren Produktionsmethoden führen, wodurch diese Verbindungen für Forschung und Anwendung zugänglicher werden.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic compound It’s known that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine , suggesting that they may interact with biological targets in a similar manner to these bases.
Mode of Action
Given its structural similarity to adenine and guanine , it can be hypothesized that it might interact with its targets in a similar way as these purine bases. This could involve hydrogen bonding and stacking interactions with complementary bases in nucleic acids or proteins.
Biochemical Pathways
Given its structural similarity to adenine and guanine , it might be involved in pathways where these purine bases play a crucial role, such as DNA replication, transcription, and translation, as well as various signaling pathways.
Result of Action
Given its structural similarity to adenine and guanine , it might exert effects similar to these purine bases, potentially influencing processes such as DNA replication, transcription, and translation, as well as various signaling pathways.
Biochemische Analyse
Biochemical Properties
1H-pyrazolo[3,4-b]pyridin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2 . These interactions are essential for regulating the cell cycle and can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound forms hydrogen bonds with specific amino acid residues in the active sites of these enzymes, enhancing its inhibitory effects .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in cancer cell lines such as MCF-7 and HCT-116 . This compound influences cell signaling pathways, including those involved in apoptosis and cell cycle regulation. By inhibiting CDKs, this compound disrupts the progression of the cell cycle, leading to cell death. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of CDKs by occupying the ATP-binding site of these enzymes, thereby preventing their activation . This inhibition leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDKs and persistent cell cycle arrest . The compound’s efficacy may decrease over time due to potential degradation or the development of resistance in cell lines.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity. These findings highlight the importance of optimizing dosage regimens for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound is also affected by its lipophilicity, which determines its ability to cross biological membranes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
1,7-dihydropyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCKMMKPOGURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)


